N-((4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-26-13-5-3-4-11(8-13)17(25)21-10-16-22-23-18(27-2)24(16)12-6-7-14(19)15(20)9-12/h3-9H,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLMNOCFLXKKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a compound with significant potential in pharmacology due to its structural features that suggest various biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₆Cl₂N₄O₂S |
| Molecular Weight | 423.3 g/mol |
| CAS Number | 391918-55-1 |
The structure contains a triazole ring, which is known for its biological activity, particularly in antimicrobial and antifungal applications.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The biological evaluation of this compound has shown promising results against various microbial strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of related triazole derivatives, the compounds were tested against both Gram-positive and Gram-negative bacteria as well as fungi. The results were measured using the disc diffusion method.
| Compound | Zone of Inhibition (mm) | Gram -ve (E. coli) | Gram +ve (S. aureus) | Fungi (C. albicans) |
|---|---|---|---|---|
| 4.4b | 3.80 | 3.80 | 4.60 | 2.60 |
| 4.4c | 4.30 | 4.30 | 3.70 | 3.10 |
| 4.4d | 7.50 | 7.50 | 6.80 | 3.90 |
The compound exhibited a significant zone of inhibition against S. aureus and E. coli, indicating strong antibacterial properties, particularly for derivative 4.4d which showed the highest efficacy .
The mechanism of action for triazole derivatives typically involves interference with cellular processes in microorganisms:
- Inhibition of Cell Wall Synthesis : Triazoles may inhibit enzymes responsible for synthesizing peptidoglycan in bacterial cell walls.
- Disruption of Membrane Integrity : These compounds can affect membrane permeability, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : In cancer research, triazole derivatives have been observed to activate signaling pathways that lead to programmed cell death.
Comparison with Similar Compounds
Table 1: Key Structural Features of Triazole/Thiadiazole Derivatives
Key Observations :
- The target compound’s 3,4-dichlorophenyl group distinguishes it from analogs with methylphenyl (6c) or difluorophenyl (7–9) substituents, likely enhancing its lipophilicity and electron-withdrawing effects .
- The methylthio (-SMe) group contrasts with thione (-C=S) or sulfonyl (-SO2-) moieties in analogs, which may alter metabolic stability and redox behavior .
Spectral and Analytical Data Comparison
Table 2: Spectral Properties of Selected Compounds
Key Observations :
- The target compound’s C=O stretch (~1660–1680 cm⁻¹) aligns with benzamide derivatives like 6 and 8a .
- The absence of a thione (C=S) IR band distinguishes it from 6c and 7–9, reflecting its methylthio substituent .
- Aromatic proton signals in the ¹H-NMR spectrum would likely overlap with those of analogs (e.g., 6c: δ 7.57–8.87), but the -OCH3 (~3.8 ppm) and -SCH3 (~2.5 ppm) groups provide distinct identifiers .
Table 3: Potential Bioactivity Based on Structural Analogs
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The triazole ring is constructed via cyclization of 3,4-dichlorophenylthiosemicarbazide with methyl glyoxylate under acidic conditions (HCl, reflux, 8 h). This yields 4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid , which is subsequently esterified to the methyl ester using methanol/H₂SO₄.
Reaction Scheme:
$$
\text{Thiosemicarbazide} + \text{Methyl glyoxylate} \xrightarrow{\text{HCl}} \text{Triazole-3-carboxylate} \xrightarrow{\text{CH₃OH/H₂SO₄}} \text{Methyl ester intermediate}
$$
Methylthio Group Introduction
The thione group at position 5 is methylated using methyl iodide in DMF with K₂CO₃ as base (60°C, 4 h). This step proceeds quantitatively, confirmed by the disappearance of the S-H stretch (2550 cm⁻¹) in FT-IR.
Functionalization of the Triazole Intermediate
Reduction of Ester to Alcohol
The methyl ester is reduced to 4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol using LiAlH₄ in THF (0°C to rt, 2 h). Excess reductant is quenched with ethyl acetate/water, followed by silica gel chromatography (hexane/EtOAc 4:1) to isolate the alcohol (yield: 78%).
Conversion to Aminomethyl Derivative
The alcohol undergoes Mitsunobu reaction with phthalimide to introduce a protected amine, followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux) to yield 3-(aminomethyl)-4-(3,4-dichlorophenyl)-5-(methylthio)-4H-1,2,4-triazole .
Amide Bond Formation
Activation of 3-Methoxybenzoic Acid
3-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride (reflux, 3 h), then reacted with the aminomethyl-triazole intermediate in dichloromethane with triethylamine (0°C to rt, 12 h).
Reaction Conditions:
- Molar ratio (acid chloride:amine): 1.2:1
- Yield: 82% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)
Alternative Coupling Strategies
Patent literature describes HATU-mediated coupling in DMF with DIEA, achieving higher yields (88%) under milder conditions (rt, 6 h). This method minimizes racemization and side-product formation.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with retention time 6.7 min.
Challenges and Optimization Considerations
- Regioselectivity in Triazole Formation : The 1,2,4-triazole ring synthesis requires strict temperature control to avoid regioisomeric byproducts.
- Stability of Methylthio Group : Thioether oxidation to sulfone is mitigated by conducting reactions under nitrogen.
- Amide Coupling Efficiency : Excess acyl chloride and prolonged reaction times improve yields but risk over-acylation; HATU proves superior.
Scalability and Industrial Applicability
Kilogram-scale batches employ flow chemistry for the cyclization step, reducing reaction time from 8 h to 30 min and improving yield to 85%. Solvent recovery systems (e.g., DMF distillation) align with green chemistry principles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what experimental conditions are critical for yield optimization?
- Methodology : The compound can be synthesized via cyclization of substituted thiosemicarbazides. For example, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol (70 mmol scale, 100 mL solvent) under controlled temperature generates intermediate thiosemicarbazides. Subsequent cyclization in acidic media (e.g., HCl) forms the triazole core .
- Critical Parameters : Solvent choice (ethanol vs. dioxane), reaction time (reflux duration), and stoichiometry of reagents (e.g., 1:1 molar ratio of hydrazide to isothiocyanate) significantly impact yield. Impurities from incomplete cyclization require purification via recrystallization (ethanol-DMF mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?
- Methodology : Use a combination of:
- NMR : and NMR to confirm substituent positions (e.g., methoxybenzamide protons at δ 3.8–4.0 ppm, dichlorophenyl aromatic signals).
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] for CHClNOS).
- X-ray Crystallography : Resolve tautomeric equilibria (e.g., thione-thiol forms) and confirm stereochemistry .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 3,4-dichlorophenyl vs. methoxybenzamide) influence tautomeric equilibria and biological activity?
- Data Analysis : Electron-withdrawing groups (e.g., Cl) stabilize the thione tautomer, while electron-donating groups (e.g., OCH) favor thiol forms. This impacts receptor binding; for example, thione forms show higher antifungal activity in related triazoles .
- Methodology : Compare NMR chemical shifts of C=S (δ 170–180 ppm) vs. C–SH (δ 160–165 ppm) and correlate with bioassay results (e.g., MIC values against Candida albicans) .
Q. What strategies can resolve contradictions in reported biological activities across structurally similar triazole derivatives?
- Case Study : Some studies report antitumor activity for dichlorophenyl-substituted triazoles, while others note inactivity.
- Methodology :
- Structural Comparisons : Analyze substituent positioning (e.g., meta vs. para Cl) using molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like EGFR kinase .
- Bioassay Standardization : Re-evaluate activity under consistent conditions (e.g., cell line: MCF-7, IC protocols) to isolate structural effects from experimental variability .
Q. How can computational tools predict the compound’s pharmacokinetic properties and guide synthetic modifications?
- Methodology :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For this compound, logP ≈ 3.5 suggests moderate bioavailability .
- Docking Studies : Target the compound’s methoxybenzamide group to optimize hydrogen bonding with protease active sites (e.g., HIV-1 protease) .
- Validation : Synthesize analogs with modified substituents (e.g., replacing OCH with CF) and compare in vitro activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
